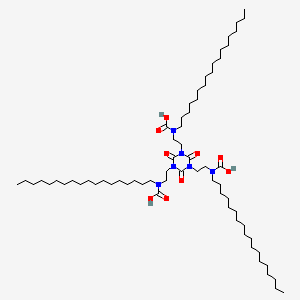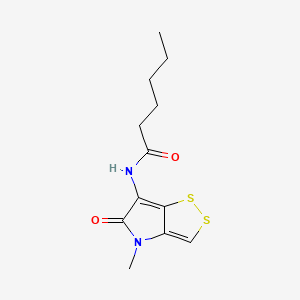
N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide is a chemical compound known for its unique structure and diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the dithiolo-pyrrole core. The reaction conditions typically involve the use of solvents like dichloromethane or methanol and may require catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide has been extensively studied for its scientific research applications. It exhibits broad-spectrum antibacterial activity and has shown potential as an antifungal and anti-angiogenic agent. The compound inhibits bacterial and yeast RNA polymerase, preventing RNA synthesis or transcription. It also inhibits mRNA degradation, making it a valuable tool in molecular biology research .
Wirkmechanismus
The mechanism of action of N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide involves the inhibition of RNA polymerase, which is crucial for RNA synthesis. By binding to the enzyme, the compound prevents the transcription process, leading to the inhibition of bacterial and yeast growth. Additionally, it modulates interactions with heat shock proteins, affecting cellular adhesion and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide include other dithiolopyrrolone antibiotics like thiolutin and pyrrolomycin. These compounds share a similar core structure but may differ in their side chains and specific biological activities .
Uniqueness: What sets this compound apart is its unique combination of antibacterial, antifungal, and anti-angiogenic properties. Its ability to inhibit RNA polymerase and mRNA degradation makes it a versatile compound for various research applications .
Eigenschaften
CAS-Nummer |
92680-92-7 |
|---|---|
Molekularformel |
C12H16N2O2S2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)hexanamide |
InChI |
InChI=1S/C12H16N2O2S2/c1-3-4-5-6-9(15)13-10-11-8(7-17-18-11)14(2)12(10)16/h7H,3-6H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
ZXLPBBAXZZCKNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC1=C2C(=CSS2)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



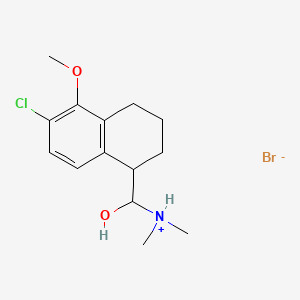

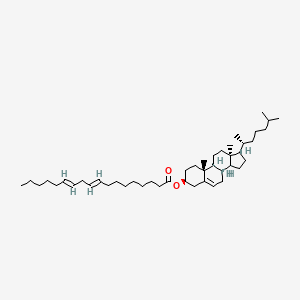
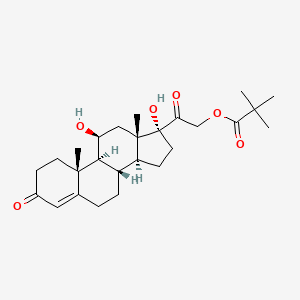

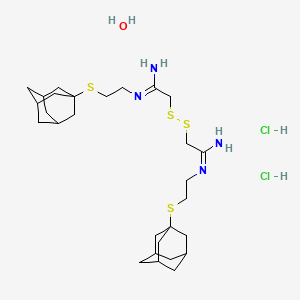
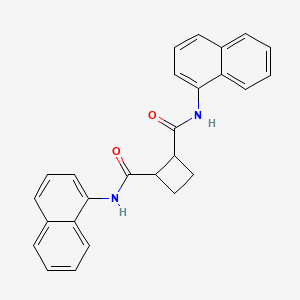
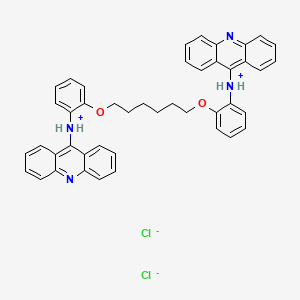
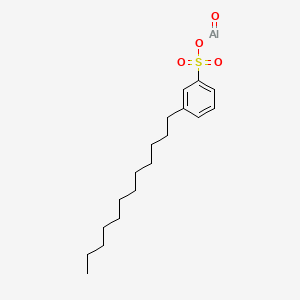
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)

![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
